molecular formula C13H14N2O B14494975 2-Benzyl-4-methoxy-6-methylpyrimidine CAS No. 64571-27-3

2-Benzyl-4-methoxy-6-methylpyrimidine

Cat. No.: B14494975
CAS No.: 64571-27-3
M. Wt: 214.26 g/mol
InChI Key: OWDNEFBJHDSGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-methoxy-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methoxy-6-methylpyrimidine typically involves the reaction of substituted benzylidenemalononitriles with substituted benzamidines. This reaction is carried out under mild conditions, often in the presence of a catalyst such as zinc chloride. The reaction proceeds through a series of steps, including cyclization and aromatization, to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Benzyl-4-methoxy-6-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison: 2-Benzyl-4-methoxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

64571-27-3

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-benzyl-4-methoxy-6-methylpyrimidine

InChI

InChI=1S/C13H14N2O/c1-10-8-13(16-2)15-12(14-10)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

OWDNEFBJHDSGCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.